molecular formula C22H21ClN2O5S2 B2418866 2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946296-17-9

2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2418866
CAS No.: 946296-17-9
M. Wt: 492.99
InChI Key: YHMGVDTWLSPFSA-UHFFFAOYSA-N
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Description

2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS# 946296-17-9) is a synthetic sulfonamide derivative with a molecular formula of C22H21ClN2O5S2 and a molecular weight of 492.99 g/mol . Sulfonamide derivatives are the subject of extensive research due to their wide spectrum of biological activities, which includes antibacterial, antifungal, and significant antitumor properties . The antitumor activity of sulfonamides is exerted through various mechanisms, such as inducing cell cycle arrest, inhibiting carbonic anhydrase, and disrupting microtubule assembly . Specifically, inhibition of the dihydrofolate reductase (DHFR) enzyme is a prominent mechanism for this class of compounds; DHFR is a key enzyme for DNA synthesis, and its inhibition disrupts the growth of rapidly proliferating cells, making it a validated target for both antimicrobial and antitumor drug discovery . The molecular structure of related sulfonamide compounds has been confirmed through single-crystal X-ray diffraction studies, revealing detailed conformational and intermolecular interaction data, such as dihedral angles between aromatic rings and hydrogen-bonding patterns that form chains in the crystal structure . This reagent is offered with a guaranteed purity of ≥90% and is available for purchase in quantities ranging from 1mg to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-30-18-9-11-19(12-10-18)32(28,29)25-14-4-5-16-15-17(8-13-21(16)25)24-31(26,27)22-7-3-2-6-20(22)23/h2-3,6-13,15,24H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMGVDTWLSPFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and enzyme inhibition profiles.

Chemical Structure

The compound features a complex structure that includes a chloro group, sulfonamide moieties, and a tetrahydroquinoline scaffold. Its IUPAC name reflects its intricate arrangement, which contributes to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase (CA) :
    • The compound has shown inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition is crucial as CA IX is associated with tumor growth and metastasis.
    • The reported IC50 values for CA IX inhibition range from 10.93 to 25.06 nM, demonstrating potent activity against this target .
  • Anti-proliferative Effects :
    • The compound exhibits significant anti-proliferative activity against various breast cancer cell lines, notably MDA-MB-231 and MCF-7. In vitro studies have shown IC50 values ranging from 1.52 to 6.31 μM against these cancer cell lines .
    • Notably, selectivity indices indicate that some derivatives are significantly more effective against cancer cells compared to normal breast cells (MCF-10A), with selectivity ratios ranging from 5.5 to 17.5 .
  • Induction of Apoptosis :
    • Apoptotic effects have been observed in MDA-MB-231 cells treated with the compound, as evidenced by increased annexin V-FITC positivity, indicating enhanced apoptotic cell death compared to controls .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Selectivity Ratio
Anti-proliferativeMDA-MB-2313.585.5
Anti-proliferativeMCF-74.5817.5
Normal Breast CellsMCF-10A19.4-
CA IX Inhibition-10.93 - 25.06-

Case Studies

Several studies have explored the efficacy of similar compounds within the same chemical class:

  • Study on Aryl Thiazolone-Benzenesulfonamides : This research highlighted compounds with similar structural features demonstrating notable anti-cancer properties and CA inhibition . The findings suggest a promising avenue for developing targeted therapies based on structural modifications of sulfonamide derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with sulfonylation of 1,2,3,4-tetrahydroquinolin-6-amine using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
  • Step 2 : Perform a nucleophilic substitution at the 2-chlorobenzenesulfonamide moiety using coupling agents like EDCI/HOBt in anhydrous DCM or DMF .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and final product via recrystallization (e.g., ethanol/water mixtures).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify sulfonamide NH protons (~10–12 ppm) and aromatic/heterocyclic protons .
  • X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) .
  • Mass Spectrometry : Use HRMS (ESI or EI) to validate molecular weight and isotopic patterns .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Protocol :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this sulfonamide derivative in biological assays?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with nitro or halogen groups) to study electronic effects .
  • Bioassay Design : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial screens (MIC assays). Correlate activity with logP and steric parameters .
  • Data Analysis : Use multivariate regression (e.g., QSAR models) to identify critical pharmacophores .

Q. How can contradictory data in biological activity or physicochemical properties be resolved?

  • Troubleshooting Framework :

  • Replicate Experiments : Ensure consistency in assay conditions (e.g., buffer pH, temperature).
  • Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Cross-Validate Techniques : Compare NMR purity with HPLC data to rule out impurities as confounding factors .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., CA IX).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .

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